molecular formula C15H11Cl2NO4 B1682559 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid CAS No. 351424-20-9

4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

Cat. No. B1682559
CAS RN: 351424-20-9
M. Wt: 340.2 g/mol
InChI Key: CVQCJPCMPGKEDH-UHFFFAOYSA-N
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Description

4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, also known as CBA, is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It has been found to rescue the functional expression of mutant A432T TRPM4 in cells .


Molecular Structure Analysis

The molecular formula of CBA is C15H11Cl2NO4 . It has a molecular weight of 340.158 Da . The structure includes a benzoic acid moiety, an acetyl group, and two chlorophenyl groups .


Chemical Reactions Analysis

CBA is known to inhibit TRPM4 channels . It has been found to have a significant effect on Ca2±activated cation currents in PACs .


Physical And Chemical Properties Analysis

CBA has a molecular weight of 340.2 g/mol . It has a topological polar surface area of 75.6 Ų . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass is 339.0065132 g/mol .

Scientific Research Applications

Inhibition of TMEM206 Mediated Currents

CBA has been found to inhibit TMEM206 mediated currents . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes when activated at low pH . This function of TMEM206 has been reported to contribute to acid-induced cell death in neurons, kidney, and cervical epithelial cells .

Role in Colorectal Cancer Cells

Research has shown that CBA does not contribute to acid-induced cell death in colorectal cancer cells . This suggests that TMEM206 is not a critical mediator of acid-induced cell death in these cells .

Small Molecule Inhibitor of TMEM206

CBA acts as a small molecule inhibitor of TMEM206 . It has an IC50 (half maximal inhibitory concentration) of 9.55 µM at low pH . However, its inhibitory efficacy is limited at pH 6.0 .

Potential Scaffold for Future TMEM206 Inhibitors

Despite its limitations, CBA is a potent inhibitor for functional studies at pH 4.5 . It may serve as a promising scaffold for the development of future TMEM206 inhibitors .

Inhibition of TRPM4

CBA is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . TRPM4 is a protein that is involved in many physiological processes, including immune response, insulin secretion, and cardiac rhythm .

Anti-inflammatory Activity

A group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes CBA, exhibits anti-inflammatory activity . These compounds have shown moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium, a commonly used anti-inflammatory drug .

Safety and Hazards

The safety and hazards of CBA are not explicitly mentioned in the search results. It is recommended to handle it with care and use appropriate safety measures when dealing with it .

properties

IUPAC Name

4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCJPCMPGKEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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